molecular formula C29H34N6O3 B11410704 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Katalognummer: B11410704
Molekulargewicht: 514.6 g/mol
InChI-Schlüssel: JRPYXAJKSVZOKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazolinone core. Its structure includes a 4-acetylphenyl-substituted piperazine moiety linked via a 3-oxopropyl chain and a 3-methylbutyl group at position 4 of the triazoloquinazolinone scaffold. The acetylphenyl substituent may enhance metabolic stability or modulate receptor binding specificity compared to simpler aryl groups .

Eigenschaften

Molekularformel

C29H34N6O3

Molekulargewicht

514.6 g/mol

IUPAC-Name

1-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C29H34N6O3/c1-20(2)14-15-34-28(38)24-6-4-5-7-25(24)35-26(30-31-29(34)35)12-13-27(37)33-18-16-32(17-19-33)23-10-8-22(9-11-23)21(3)36/h4-11,20H,12-19H2,1-3H3

InChI-Schlüssel

JRPYXAJKSVZOKV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

1-{3-[4-(4-Acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-on durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxo-Derivate führt.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

    Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Acetyl-Gruppe durch andere funktionelle Gruppen unter Verwendung geeigneter Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Basen wie Natriumhydroxid und Katalysatoren wie Palladium auf Kohlenstoff. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features a quinazolinone core fused with a triazole ring, which is known for its biological activity. The presence of piperazine and acetylphenyl moieties enhances its lipophilicity and potential receptor interactions.

Antimicrobial Activity

Research indicates that derivatives of quinazolinone and triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans . The compound's structure suggests it may also possess these antimicrobial properties, warranting further investigation.

Anticancer Potential

Compounds within the triazoloquinazolinone family have been explored for their anticancer activities. They may inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and survival . The structural attributes of 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one could enhance its efficacy as an anticancer agent.

CNS Activity

The piperazine moiety is often associated with central nervous system (CNS) activity. Compounds containing this structure have been studied for their potential as anxiolytics and antidepressants. The specific interactions of this compound with neurotransmitter systems remain to be elucidated but could provide avenues for the treatment of mood disorders .

Anti-inflammatory Effects

Preliminary studies suggest that triazoloquinazolinone derivatives may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could serve as therapeutic agents by modulating inflammatory pathways .

Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of triazoloquinazolinones reported promising antimicrobial activity against a range of pathogens. The synthesized compounds were evaluated using broth microdilution methods, demonstrating effective inhibition at low concentrations . This underscores the potential utility of 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one in developing new antimicrobial agents.

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinities of similar compounds to various biological targets. These studies suggest that modifications to the compound's structure can significantly enhance its interaction with target proteins involved in disease processes . Such insights are crucial for guiding future synthetic efforts aimed at optimizing the pharmacological profile of this compound.

Wirkmechanismus

The mechanism of action of 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways . Additionally, it can inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Triazoloquinazolinones with piperazine-based side chains are a well-studied class. Below is a comparative analysis of structurally related compounds:

Compound Name / ID Key Substituents Molecular Weight Pharmacological Notes Reference
Target Compound 4-(4-acetylphenyl)piperazin-1-yl, 3-methylbutyl ~540.6 (estimated) Hypothesized CNS modulation via serotonin/dopamine receptors; acetyl group may reduce CYP-mediated metabolism.
4-[(2-Chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one 2-chlorobenzyl, 3-methoxyphenyl-piperazine 598.1 Higher lipophilicity due to chlorobenzyl group; methoxy group may enhance serotonin receptor affinity.
1-[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]-4-methylpiperazine 4-chlorophenyl, methylpiperazine 378.86 Simpler structure with methylpiperazine; potential antipsychotic activity via D2 receptor antagonism.
3-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]quinazolin-4-one dihydrochloride 2-methylphenyl-piperazine, quinazolinone 435.3 (dihydrochloride) Piperazine linked via methylene group; possible anxiolytic effects.
4-[4-[4-(4-Methoxyphenyl)-piperazin-1-yl]-phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one 4-methoxyphenyl-piperazine, 1-methylpropyl ~450.5 (estimated) Methoxy group may improve bioavailability; triazolone core differs in ring saturation.

Key Findings

Receptor Selectivity :

  • The target compound ’s 4-acetylphenyl-piperazine group likely enhances selectivity for 5-HT1A receptors compared to the 3-methoxyphenyl variant in , which may favor 5-HT2A .
  • The methylpiperazine in lacks aryl substituents, suggesting weaker receptor affinity but faster clearance due to reduced steric hindrance.

Lipophilicity and Bioavailability :

  • The 3-methylbutyl chain in the target compound increases lipophilicity (logP ~3.5) compared to the methylene-linked piperazine in (logP ~2.8), favoring blood-brain barrier penetration.

Synthetic Complexity :

  • The target compound’s 3-oxopropyl linker adds synthetic complexity compared to direct methylene linkages (e.g., ), but may improve conformational flexibility for receptor binding.

Biologische Aktivität

The compound 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a synthetic derivative with potential pharmacological applications. Its intricate structure suggests diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C24H26N6O3
  • Molecular Weight : 478.57 g/mol
  • Purity : Typically around 95% .

Anticancer Properties

Recent studies have indicated that compounds similar to 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibit significant anticancer activity by targeting the PI3K/AKT/mTOR signaling pathway. Dysfunctional signaling through this pathway is often implicated in tumor proliferation. Compounds that modulate this pathway can potentially inhibit cancer cell growth .

Immunomodulatory Effects

Research has highlighted the immunostimulating potential of piperazine derivatives. For instance, compounds with similar structures have shown enhanced immune responses and low toxicity levels compared to standard immunostimulants like levamisole . This suggests that the compound may also possess immunomodulatory properties.

Neuropharmacological Activities

Piperazine-containing compounds are known for their neuropharmacological effects. They have been investigated for their potential in treating various neurological disorders due to their ability to interact with neurotransmitter systems . The specific interactions of this compound with serotonin and dopamine receptors could be an area for further exploration.

Study 1: Antitumor Activity

In a recent study, a related compound demonstrated significant antitumor activity in mouse xenograft models. The results indicated that these compounds could effectively suppress tumor growth at low doses, suggesting high potency and favorable pharmacokinetic profiles .

Study 2: Immunostimulation

Another study focused on the immunostimulatory effects of piperazine derivatives. The compound was tested on peripheral blood lymphocytes, showing a marked increase in lymphocyte subpopulation composition and overall immune response enhancement compared to control groups .

Comparative Biological Activity of Piperazine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
LevamisoleImmunostimulant10
Compound AAntitumor Activity15
Compound BNeuroprotective20

Summary of Findings

The biological activity of 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one demonstrates promising potential across various therapeutic areas, particularly in oncology and immunology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.